Methyl tosylcarbamate

Organic Synthesis Stereoselectivity Oxyamination

Procure methyl tosylcarbamate (MTC) for stereochemical control no generic carbamate can replicate: MTC delivers syn-oxyaminated products (77% yield) where O-tert-butyl analogs produce the anti-diastereomer. As a pre-formed, stable N-tosylcarbamate synthon, MTC eliminates the runaway reactivity of tosyl isocyanate. Supplied as Gliclazide Impurity 3 with certified characterization data for ANDA/QC compliance. Enables Pd-catalyzed tandem cyclization to 2-oxazolidinones. 97% purity, white crystalline solid. Request a quote now.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 14437-03-7
Cat. No. B133023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tosylcarbamate
CAS14437-03-7
Synonyms(p-Tolylsulfonyl)carbamic Acid Methyl Ester;  [(4-Methylphenyl)sulfonyl]carbamic Acid Methyl Ester;  Methyl N-(p-toluenesulfonyl)carbamate;  Methyl N-(p-Tosyl)carbamate; 
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC
InChIInChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)
InChIKeyKNVDHKOSDVFZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Tosylcarbamate (CAS 14437-03-7): A Defined Carbamate Synthon for Analytical Reference and Selective Synthesis


Methyl tosylcarbamate (MTC, CAS 14437-03-7) is an N-tosyl carbamic acid methyl ester, a crystalline solid with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol [1]. This compound functions as a versatile synthon in organic chemistry, primarily serving as a protecting group for amines . It is also a recognized impurity (Gliclazide Impurity 3) in pharmaceutical analysis, supplied with validated characterization for method development [2]. MTC's reactivity is characterized by its role as an electrophilic nitrogen source and its participation in metal-catalyzed cyclizations, distinguishing it as a discrete, pre-formed intermediate rather than an in situ-generated reagent.

Why In-Class Carbamates or In Situ Tosylations Cannot Directly Replace Methyl Tosylcarbamate


Generic carbamate protecting groups (e.g., Boc, Fmoc, Cbz) and alternative tosyl transfer reagents (e.g., tosyl isocyanate, TsCl) cannot be simply interchanged with methyl tosylcarbamate due to fundamental differences in their stability, reactivity, and reaction outcomes. The Boc group, while widely used, is acid-labile, whereas the tosyl group provides robust protection under acidic conditions [1]. Tosyl isocyanate exhibits high, non-selective reactivity towards nucleophiles, leading to different product profiles (e.g., tosylamides or tosylureas) and often terminating reactions prematurely [2]. Critically, direct comparisons show that substituting an O-methyl N-tosyl carbamate for an O-tert-butyl N-tosyl carbamate can alter the stereochemical outcome of a reaction, switching from anti- to syn-selectivity [3]. This evidence demonstrates that subtle changes in the carbamate ester moiety or the entire reagent class can have profound and quantifiable impacts on synthetic utility, rendering generic substitution a significant risk.

Quantitative Differentiation of Methyl Tosylcarbamate Against Key Synthetic Analogs


Stereochemical Control: Methyl vs. tert-Butyl Tosylcarbamate in Oxyamination

In a comparative study of alkene oxyamination, the choice between O-methyl N-tosylcarbamate (MTC) and O-tert-butyl N-tosylcarbamate directly dictates the stereochemical outcome. When O-tert-butyl N-tosylcarbamate (R3 = CO2tBu) was used as the nitrogen nucleophile, the anti-oxyaminated product was obtained in yields up to 99% [1]. In contrast, when O-methyl N-tosylcarbamate (R3 = CO2Me, which is MTC) was employed, followed by treatment with trifluoroacetic acid, the syn-oxyaminated product was formed in yields up to 77% [1].

Organic Synthesis Stereoselectivity Oxyamination

Regulatory Use Case: Methyl Tosylcarbamate as a Validated Pharmaceutical Impurity

Methyl tosylcarbamate is specifically identified and certified as Gliclazide Impurity 3 [1]. It is supplied with detailed characterization data that is compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production [1].

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Reaction Pathway Divergence: MTC vs. Tosyl Isocyanate

The reactivity of methyl tosylcarbamate (MTC) as a pre-formed, stable electrophile contrasts sharply with that of tosyl isocyanate. The use of tosyl isocyanate in reactions with ester carbanions results in the termination of the reaction at the first stage, forming tosylacylamides [1]. MTC, as a discrete carbamate, does not follow this pathway, offering a different reactivity profile for multi-step syntheses.

Organic Synthesis Reaction Mechanism Carbamate Formation

Catalytic Cyclization Efficiency of N-Tosylcarbamates

N-Tosylcarbamates, a class to which MTC belongs, demonstrate high efficiency in Pd-catalyzed tandem cyclization-coupling reactions. A Pd(II)-catalyzed reaction of allenyl N-tosylcarbamates with acrolein produced aldehyde-functionalized 2-oxazolidinones in one step with high regioselectivity [1]. This reactivity is a characteristic of the N-tosylcarbamate class, differentiating it from other carbamate protecting groups which may not participate in such transformations.

Organic Synthesis Palladium Catalysis Cyclization

Validated Applications for Methyl Tosylcarbamate Driven by Quantitative Evidence


Pharmaceutical Reference Standard for Gliclazide Impurity Analysis

Procure methyl tosylcarbamate for its validated role as Gliclazide Impurity 3. The compound is supplied with certified characterization data that is compliant with regulatory guidelines, making it suitable for analytical method development, method validation, and quality control in ANDA submissions or commercial drug production . This specific certification eliminates the need for in-house validation of a generic reagent.

Stereoselective Oxyamination for syn-Configured Product Synthesis

Select methyl tosylcarbamate as the nitrogen nucleophile in alkene oxyamination reactions when syn-stereochemistry is the synthetic target. As demonstrated by direct comparative data, the use of MTC (O-methyl N-tosylcarbamate) followed by acid treatment yields the syn-oxyaminated product (up to 77% yield), whereas the analogous tert-butyl carbamate yields the anti-product . This stereochemical switch is a critical and quantifiable point of differentiation.

Synthesis of Heterocycles via Pd-Catalyzed Tandem Cyclizations

Utilize methyl tosylcarbamate as a building block in synthetic routes involving Pd-catalyzed tandem cyclization-coupling reactions. The N-tosylcarbamate class, to which MTC belongs, has been shown to efficiently undergo aminopalladation and subsequent coupling to form aldehyde-functionalized 2-oxazolidinones in a single step with high regioselectivity . This application leverages a class-specific reactivity not shared by all carbamate protecting groups.

Synthetic Intermediate for Tosyl-Protected Amines

Employ methyl tosylcarbamate as a stable, pre-formed synthon for introducing a tosyl-protected amine functionality . This approach provides a controlled and defined alternative to in situ generation from more reactive and less selective reagents like tosyl isocyanate, which can lead to different reaction outcomes and premature termination [1].

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